

alpha-Chloro-4-(tert-pentyl)toluene CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha-Chloro-4-(tert-pentyl)toluene*

Cat. No.: *B1583107*

[Get Quote](#)

Foreword

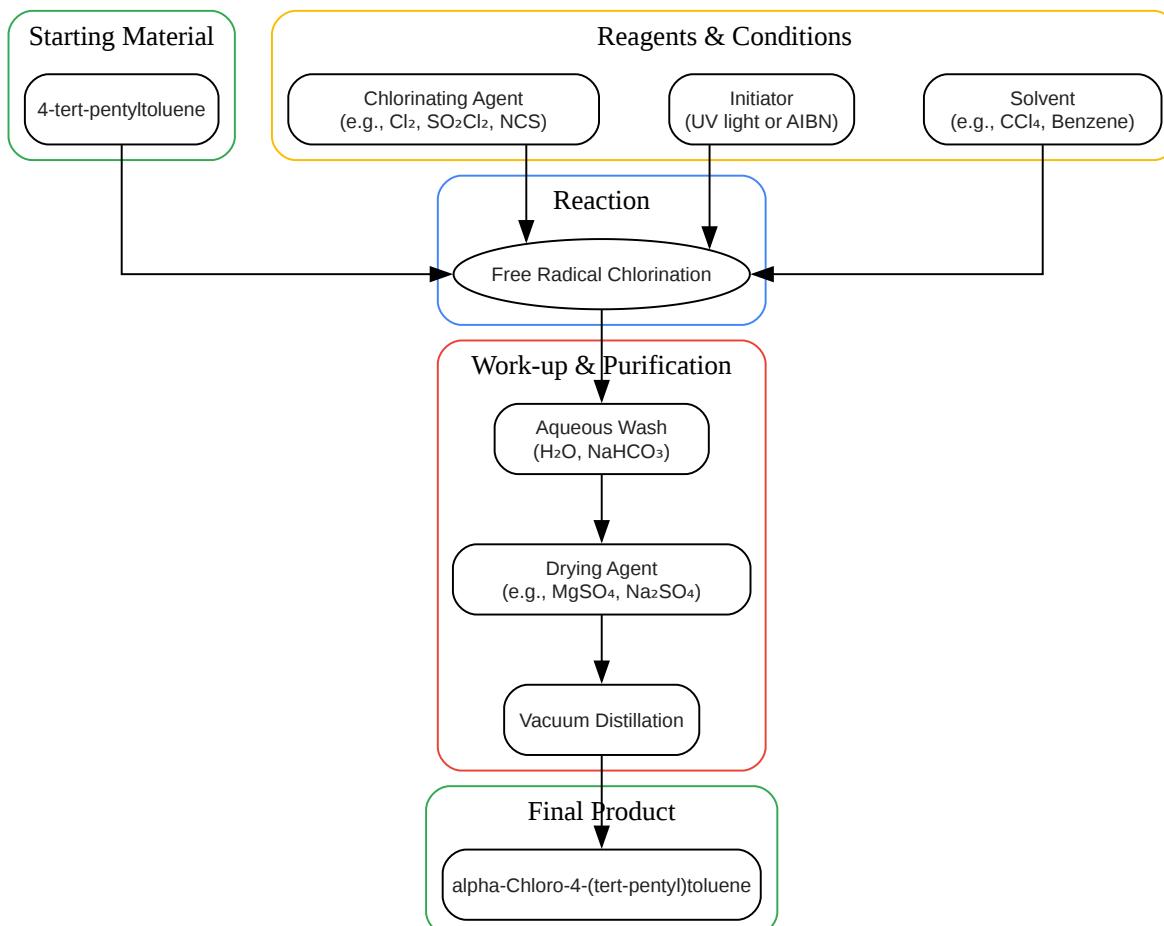
In the landscape of modern organic synthesis and pharmaceutical development, the utility of a molecule is often dictated by its reactivity, purity, and the accessibility of its synthetic routes.

alpha-Chloro-4-(tert-pentyl)toluene, a substituted benzylic chloride, represents a key intermediate with significant potential in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and critical role in drug discovery. As a senior application scientist, my objective is to not only present established protocols but also to provide the underlying scientific rationale, enabling researchers to adapt and optimize these methods for their specific applications. Every piece of information herein is grounded in established scientific principles and supported by verifiable references to ensure the highest degree of accuracy and trustworthiness.

Compound Identification and Physicochemical Properties

alpha-Chloro-4-(tert-pentyl)toluene is a halogenated aromatic hydrocarbon. The presence of the chloromethyl group at the benzylic position makes it a reactive electrophile, while the bulky tert-pentyl group on the aromatic ring influences its solubility and steric interactions in chemical reactions.

Identifier	Value	Reference
Chemical Name	alpha-Chloro-4-(tert-pentyl)toluene	[1]
Systematic Name	1-(chloromethyl)-4-(tert-pentyl)benzene	[1]
CAS Number	28162-11-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₇ Cl	[1]
Molecular Weight	196.72 g/mol	[1]
Appearance	Not specified, likely a colorless to light yellow liquid	N/A
Boiling Point	259.1 ± 9.0 °C (Predicted)	N/A
Density	0.982 ± 0.06 g/cm ³ (Predicted)	N/A
SMILES	CCC(C)(C)c1ccc(CCl)cc1	[1]
InChI	InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3	[1]


Synthesis and Purification

The synthesis of **alpha-chloro-4-(tert-pentyl)toluene** is most commonly achieved through the chlorination of 4-(tert-pentyl)toluene. The key challenge in this synthesis is the selective chlorination of the benzylic methyl group without significant side reactions on the aromatic ring.

Synthetic Pathway: Free Radical Chlorination

The most direct and industrially scalable method for the synthesis of **alpha-chloro-4-(tert-pentyl)toluene** is the free-radical chlorination of 4-(tert-pentyl)toluene. This reaction is typically initiated by UV light or a radical initiator.

Diagram of the Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **alpha-chloro-4-(tert-pentyl)toluene**.

Detailed Experimental Protocol

This protocol is adapted from established methods for the chlorination of similar alkyl-substituted aromatic compounds.

Materials:

- 4-(tert-pentyl)toluene
- N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO_2Cl_2)
- Azobisisobutyronitrile (AIBN) or a UV lamp
- Carbon tetrachloride (CCl_4) or Benzene (use with extreme caution due to toxicity)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-(tert-pentyl)toluene (1 equivalent) in carbon tetrachloride.
- Initiation: Add a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution. Alternatively, position a UV lamp to irradiate the flask.
- Chlorination: Slowly add a solution of NCS (1.1 equivalents) or SO_2Cl_2 (1.1 equivalents) in carbon tetrachloride to the reaction mixture via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.
- Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., succinimide if NCS is used).
- Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL). This step is crucial to neutralize any acidic byproducts.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **alpha-chloro-4-(tert-pentyl)toluene**.

Analytical Methods for Quality Control

Ensuring the purity of **alpha-chloro-4-(tert-pentyl)toluene** is critical for its use in further synthetic steps, particularly in pharmaceutical applications where impurity profiles are strictly regulated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the final product and identifying any byproducts, such as unreacted starting material, over-chlorinated species, or isomers.

A general GC-MS protocol would involve:

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector, with a typical split ratio of 50:1.
- Temperature Program:
 - Initial oven temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 15 °C/minute.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for both purity assessment and quantification. A reversed-phase method is generally suitable for this type of compound.

A general HPLC protocol would involve:

- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water.
 - Start with 60% acetonitrile / 40% water.
 - Increase to 95% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/minute.
- Detection: UV detection at 220 nm and 254 nm.
- Injection Volume: 10 μ L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of the final product.[\[1\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH_2Cl protons (typically a singlet around 4.5 ppm), and the protons of the tert-pentyl group.
- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Safety and Handling

alpha-Chloro-4-(tert-pentyl)toluene, as a benzylic chloride, should be handled with extreme care due to its potential as a lachrymator and alkylating agent.

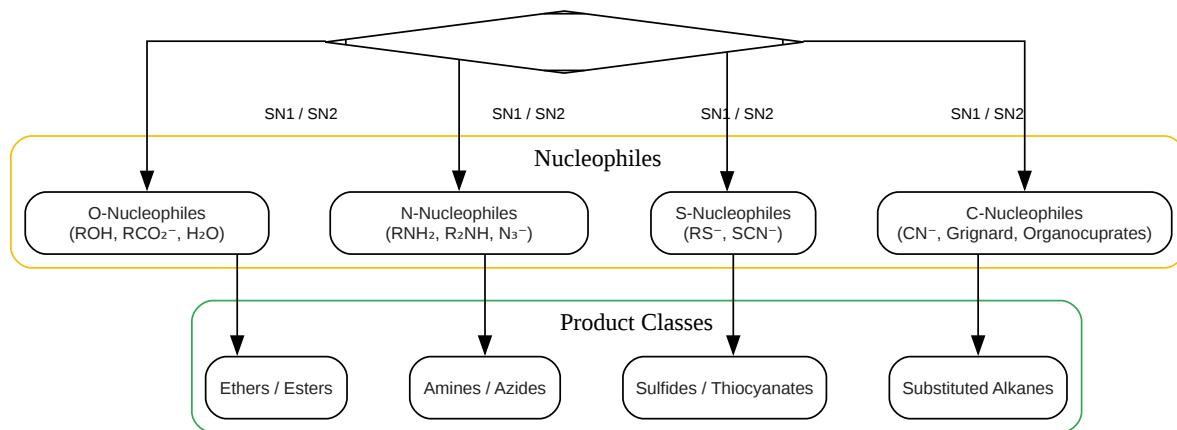
Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield are mandatory.
- Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.

- Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an organic vapor cartridge should be used.

Handling Procedures:

- Avoid inhalation of vapors and contact with skin and eyes.
- Keep the container tightly closed when not in use.
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.


First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- If inhaled: Move the person to fresh air and keep them comfortable for breathing.
- If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Reactivity and Synthetic Applications

The primary utility of **alpha-chloro-4-(tert-pentyl)toluene** lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, and the adjacent aromatic ring stabilizes the transition state of both SN1 and SN2 reactions.

Diagram of Reactivity Pathways:

[Click to download full resolution via product page](#)

Caption: Reactivity of **alpha-chloro-4-(tert-pentyl)toluene** with various nucleophiles.

Application in Drug Development: Synthesis of Amorolfine

A significant application of **alpha-chloro-4-(tert-pentyl)toluene** is as a key intermediate in the synthesis of the antifungal drug Amorolfine. Amorolfine is a morpholine derivative used topically to treat fungal infections of the nails.

The synthesis of Amorolfine involves the alkylation of a morpholine derivative with a substituted benzyl halide. While various synthetic routes exist, one key approach involves the use of a tert-pentyl substituted phenylpropyl moiety, which can be derived from **alpha-chloro-4-(tert-pentyl)toluene** or its precursors. For instance, in some patented syntheses of Amorolfine, a Friedel-Crafts reaction is employed using a tert-pentyl source (like 2-chloro-2-methylbutane) to alkylate a phenyl-containing intermediate, which is structurally analogous to the starting material for **alpha-chloro-4-(tert-pentyl)toluene**.^[3] Other synthetic routes for Amorolfine explicitly start with precursors like 4-iodo-tert-amylbenzene, which is then elaborated to the final drug.^[4] The tert-pentylbenzyl moiety is a crucial pharmacophore in the final drug structure.

The use of **alpha-chloro-4-(tert-pentyl)toluene** as a building block highlights the importance of halogenated intermediates in medicinal chemistry. The chloro group provides a reactive handle for the facile introduction of the bulky, lipophilic tert-pentylbenzyl group onto a core scaffold, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Conclusion

alpha-Chloro-4-(tert-pentyl)toluene is a valuable and reactive intermediate in organic synthesis. Its preparation via free-radical chlorination is a scalable process, and its purity can be rigorously controlled using standard analytical techniques. The compound's primary utility stems from the reactivity of the benzylic chloride, which allows for the straightforward introduction of the 4-(tert-pentyl)benzyl moiety into a wide range of molecules. Its role as a precursor in the synthesis of pharmaceuticals like Amorolfine underscores its importance in drug discovery and development. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide serves as a foundational resource for the safe and effective use of **alpha-chloro-4-(tert-pentyl)toluene** in a research and development setting.

References

- Google Patents. Asymmetric synthetic method of optical pure amorolfine hydrochloride. CN103288768B.
- Google Patents. Method for preparing amorolfine hydrochloride. CN102887872A.
- Google Patents. Process of producing amorolfine. WO2008074887A1.
- Semantic Scholar. Synthesis of Antifungal Drug Amorolfine Hydrochloride.
- Google Patents. Glutamate transporter activators and methods using same. US20220402938A1.
- Google Patents. Process for the preparation and purification of amorolfine hydrochloride. US8664381B2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. alpha-Chloro-4-(tert-pentyl)toluene | 28162-11-0 [chemicalbook.com]
- 3. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]
- 4. CN102887872A - Method for preparing amorolfine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [alpha-Chloro-4-(tert-pentyl)toluene CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583107#alpha-chloro-4-tert-pentyl-toluene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com